2,6-Dibromo-p-xylene
CAS No.: 66788-13-4
Cat. No.: VC4549940
Molecular Formula: C8H8Br2
Molecular Weight: 263.96
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 66788-13-4 |
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Molecular Formula | C8H8Br2 |
Molecular Weight | 263.96 |
IUPAC Name | 1,3-dibromo-2,5-dimethylbenzene |
Standard InChI | InChI=1S/C8H8Br2/c1-5-3-7(9)6(2)8(10)4-5/h3-4H,1-2H3 |
Standard InChI Key | IWZNGNLJRXZVSV-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=C1)Br)C)Br |
Introduction
Chemical Identification and Structural Properties
Molecular and Structural Characteristics
2,6-Dibromo-p-xylene, systematically named 1,3-dibromo-2,5-dimethylbenzene, belongs to the family of halogenated aromatic hydrocarbons. Its structure features a para-xylene backbone (1,4-dimethylbenzene) with bromine substituents at the 2 and 6 positions (Figure 1). Key identifiers include:
Property | Value | Source |
---|---|---|
IUPAC Name | 1,3-Dibromo-2,5-dimethylbenzene | |
Molecular Formula | ||
Molecular Weight | 263.96 g/mol | |
InChI Key | IWZNGNLJRXZVSV-UHFFFAOYSA-N | |
SMILES | CC1=CC(=C(C(=C1)Br)C)Br |
The compound’s symmetry and substitution pattern influence its crystallinity and reactivity. X-ray diffraction studies of related dibrominated xylenes reveal planar aromatic systems with Br–C bond lengths averaging 1.89 Å, consistent with typical carbon-bromine single bonds .
Synthesis and Manufacturing
Bromination of p-Xylene
The synthesis of dibrominated xylenes typically involves electrophilic aromatic substitution, where bromine replaces hydrogen atoms on the aromatic ring. For 2,6-Dibromo-p-xylene, regioselectivity is critical. While specific protocols for the 2,6 isomer are less documented than for its 2,5 counterpart, general methods include:
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Catalytic Bromination: Using as a catalyst in a solvent such as monobromo-p-xylene or dichloromethane .
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Temperature Control: Reactions conducted at 15–25°C to minimize polybromination .
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Stoichiometry: A 2:1 molar ratio of bromine to p-xylene ensures dibromination.
A patent for 2,5-dibromo-p-xylene (US3932542A) highlights the role of hydrated iron catalysts in achieving high isomer ratios (17:1 for 2,5 vs. 2,3 isomers) . Adapting such methods with modified directing groups could theoretically yield the 2,6 isomer, though experimental details remain scarce in open literature.
Physical and Chemical Properties
Property | Value (Estimated) | Source |
---|---|---|
Melting Point | Not reported | |
Boiling Point | ~245°C (extrapolated) | |
Solubility | Low in water; soluble in dioxane, DMF | |
Density | ~2.01 g/cm³ |
The compound’s low water solubility and high melting point (inferred from related isomers) align with trends in halogenated aromatics, where bromine enhances molecular weight and van der Waals interactions .
Reactivity and Stability
Density functional theory (DFT) studies on 3,6-dibromo-p-xylene (structurally identical to 2,6-dibromo-p-xylene) reveal:
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Electronic Effects: Bromine’s electron-withdrawing nature reduces the aromatic ring’s electron density, decreasing electrophilic substitution reactivity .
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Thermodynamic Stability: The 2,6 isomer exhibits greater stability than mono- or tribrominated derivatives due to reduced steric strain and balanced inductive effects .
Applications in Industrial and Pharmaceutical Chemistry
Pharmaceutical Intermediates
2,6-Dibromo-p-xylene serves as a precursor in synthesizing:
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Phthalazinone Derivatives: Potent inhibitors of phosphodiesterase 4 (PDE4), a target for inflammatory diseases .
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N-Phenylated Polyamines: Utilized in catalysis and polymer science, these compounds form via polycondensation reactions with aniline .
Advanced Materials
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Organic Solvent Nanofiltration (OSN) Membranes: Incorporation into polybenzimidazole (PBI) matrices enhances solvent resistance and permeance for acetone, methanol, and toluene.
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Porous Polymeric Networks (PPNs): Friedel-Crafts alkylation with triphenylamine yields materials with high surface areas for gas storage .
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